5-Hydroxypyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙) is more challenging and remains less well explored .
Molecular Structure Analysis
The molecular design principles of ionic liquids with a sulfonyl fluoride moiety have been studied . A combination of molecular design, synthesis, computational modeling, and X-ray crystallographic studies was employed to gain an in-depth understanding of their structure–property correlations .
Chemical Reactions Analysis
Sulfonyl fluorides have unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science . The discerning reactivity of sulfur (VI) fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .
Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, including 5-Hydroxypyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used due to their unique reactivity with a range of nucleophiles . This makes them popular reagents in both chemical biology and medicinal chemistry applications .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . Their reactivity and stability make them attractive for applications in this field .
Materials Science
In materials science, sulfonyl fluorides are used due to their unique properties . They are used in the synthesis of diverse functionalized sulfonyl fluorides .
Activation-Free General Labelling Tag
The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag . They can be used for tagging tractable targets at nucleophilic residues .
Fragment Screening
Sulfonyl fluorides, including 5-Hydroxypyridine-2-sulfonyl fluoride, can be used in fragment screening . They can label the target if it binds to the core fragment, which facilitates the identification of weak fragments by mass spectrometry .
Safety and Hazards
The safety data sheet for 5-Fluoro-2-hydroxypyridine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The concept of Sulfur(VI) Fluoride Exchange (SuFEx) was pioneered by Sharpless and co-workers as the next generation of click chemistry in 2014 . This has opened up new horizons for the synthesis of sulfonyl fluorides . Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides have also been reported .
properties
IUPAC Name |
5-hydroxypyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIIEOZRFGVTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.